

what is Tosylethyl-PE2I and its mechanism of action

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An In-Depth Technical Guide to **Tosylethyl-PE2I**: Precursor for Advanced Dopamine Transporter Imaging

Introduction

Tosylethyl-PE2I, with the Chemical Abstracts Service (CAS) number 1391711-43-5, is a crucial precursor molecule in the field of neuroimaging. Its primary significance lies in its role in the synthesis of the highly selective and potent dopamine transporter (DAT) positron emission tomography (PET) radioligand, [18F]FE-PE2I. The development of [18F]FE-PE2I has provided researchers and clinicians with a powerful tool for the in vivo visualization and quantification of DAT, which is pivotal in the study and diagnosis of neurodegenerative disorders such as Parkinson's disease and dementia with Lewy bodies. This technical guide provides a comprehensive overview of **Tosylethyl-PE2I**, focusing on its chemical properties, its indirect mechanism of action through its derivative, and its central role in the radiosynthesis of [18F]FE-PE2I.

Chemical Properties

Tosylethyl-PE2I is a nortropane derivative, sharing a core structure with cocaine and its analogues. Its systematic name is (E)-N-(3-iodoprop-2-enyl)-2 β -carbomethoxy-3 β -(p-tolyl)-nortropane, with a tosylethyl group that serves as a leaving group during the radiofluorination process.



Property	Value
CAS Number	1391711-43-5
Molecular Formula	C27H32INO5S
Molecular Weight	609.52 g/mol
Synonyms	OTsE-PE2I

Mechanism of Action: Enabling Dopamine Transporter Imaging

While **Tosylethyl-PE2I** itself is not biologically active in the context of dopamine transport inhibition, its derivative, [¹8F]FE-PE2I, is a potent and selective inhibitor of the dopamine transporter (DAT). The mechanism of action of [¹8F]FE-PE2I involves its high-affinity binding to DAT, a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft. By binding to DAT, [¹8F]FE-PE2I acts as a competitive inhibitor, blocking the reuptake of dopamine and allowing for the visualization of DAT density using PET imaging. The high selectivity of PE2I analogues for DAT over other monoamine transporters, such as the serotonin transporter, makes them superior imaging agents.

The binding of PE2I to DAT is characterized by a two-step interaction: an initial rapid bimolecular binding followed by a slower monomolecular equilibrium, which is thought to represent a conformational change in the transporter protein induced by the ligand. This interaction allows for stable and quantifiable imaging of DAT distribution and density in the brain, particularly in dopamine-rich regions like the striatum and substantia nigra.

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